
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes or ketones with amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Diphenyl-2-(phenanthren-9-YL)-1H-imidazole
- 4,5-Bis(4-chlorophenyl)-2-(phenanthren-9-YL)-1H-imidazole
- 4,5-Bis(4-methoxyphenyl)-2-(phenanthren-9-YL)-1H-imidazole
Uniqueness
4,5-Bis(4-methylphenyl)-2-(phenanthren-9-YL)-1H-imidazole is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and biological activity compared to similar compounds.
Propiedades
Número CAS |
835651-61-1 |
|---|---|
Fórmula molecular |
C31H24N2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4,5-bis(4-methylphenyl)-2-phenanthren-9-yl-1H-imidazole |
InChI |
InChI=1S/C31H24N2/c1-20-11-15-22(16-12-20)29-30(23-17-13-21(2)14-18-23)33-31(32-29)28-19-24-7-3-4-8-25(24)26-9-5-6-10-27(26)28/h3-19H,1-2H3,(H,32,33) |
Clave InChI |
HZFCROQRAYCJQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


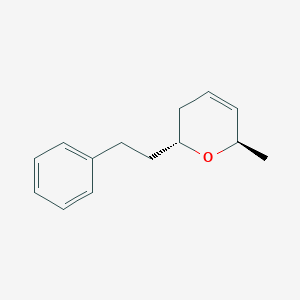
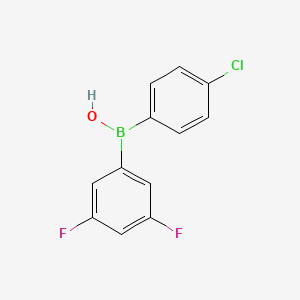

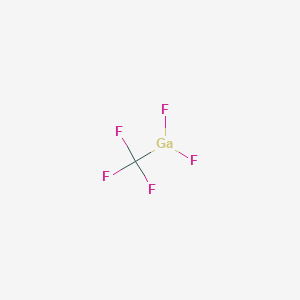
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)


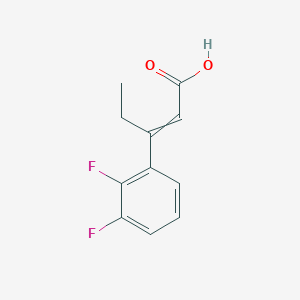


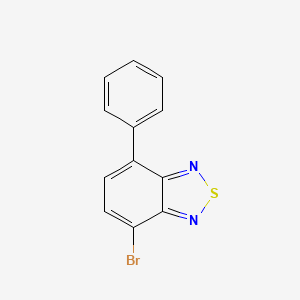
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

